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Compound of Interest

2-Isopropoxy-N-(3-
Compound Name: ) -
isopropoxybenzyl)aniline

cat. No.: B1385226

Despite a comprehensive search of available scientific literature and chemical databases, no
specific spectroscopic data (NMR, IR, MS) for 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline
has been publicly reported. This indicates that the compound may be a novel chemical entity,
has been synthesized but not yet fully characterized, or the data resides in proprietary
databases.

This guide, therefore, outlines the expected spectroscopic characteristics and the detailed
experimental protocols that would be employed for the structural elucidation of 2-lsopropoxy-
N-(3-isopropoxybenzyl)aniline, based on the analysis of analogous compounds. This
information is intended to serve as a predictive framework for researchers and drug
development professionals working with this or structurally related molecules.

Predicted Spectroscopic Data

Should the data become available, it would be presented in a structured format to facilitate

clear interpretation and comparison.

Table 1: Predicted *"H NMR Data for 2-Isopropoxy-N-(3-
isopropoxybenzyl)aniline
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Table 2: Predicted **C NMR Data for 2-Isopropoxy-N-(3-
isopropoxybenzyl)aniline

Chemical Shift (d) ppm Assignment
Anticipated aromatic region Ar-C
Anticipated benzylic carbon N-CH2-Ar
Anticipated isopropoxy methine carbon O-CH(CHs)2
Anticipated isopropoxy methyl carbon O-CH(CHs)2

Table 3: Predicted IR Spectroscopy Data for 2-
Isopropoxy-N-(3-isopropoxybenzyl)aniline
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Wavenumber (cm~?) Functional Group Assignment
~3400 N-H Stretch

~3100-3000 C-H Stretch (Aromatic)
~2980-2850 C-H Stretch (Aliphatic)

~1600, ~1500 C=C Stretch (Aromatic)

~1250 C-0O Stretch (Aryl Ether)

~1100 C-N Stretch

Table 4: Predicted Mass Spectrometry Data for 2-
lsgpmpgx;LN_(S_Lsgpmpgxybgnzynamlme

lon Assignment

Calculated Exact Mass [M]*

Calculated Exact Mass + 1 [M+H]*+

o Fragments from cleavage of benzyl and
Characteristic Fragments )
ISOpropoxy groups

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the
spectroscopic characterization of 2-lsopropoxy-N-(3-isopropoxybenzyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: A Bruker Avance Ill HD 400 MHz spectrometer (or equivalent) equipped with
a 5 mm BBO probe.

o Sample Preparation: Approximately 10-20 mg of the compound would be dissolved in 0.5 mL
of deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.
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e 1H NMR Acquisition: Proton NMR spectra would be acquired at 298 K. Key parameters
would include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1
second. A total of 16 scans would be collected.

e 13C NMR Acquisition: Carbon-13 NMR spectra would be acquired at 298 K using a proton-
decoupled pulse sequence. Key parameters would include a 30° pulse width, an acquisition
time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans would be
collected.

o Data Processing: The collected FIDs would be Fourier transformed, phase-corrected, and
baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts
would be reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

e Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped
with a universal attenuated total reflectance (UATR) accessory.

o Sample Preparation: A small amount of the solid or liquid sample would be placed directly
onto the ATR crystal.

o Data Acquisition: The spectrum would be recorded in the range of 4000-400 cm~1 with a
resolution of 4 cm~1. A total of 16 scans would be co-added to improve the signal-to-noise
ratio. A background spectrum of the clean ATR crystal would be recorded and subtracted
from the sample spectrum.

o Data Processing: The resulting spectrum would be presented as transmittance (%) versus
wavenumber (cm™?).

Mass Spectrometry (MS)

 Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q
Exactive HF-X Hybrid Quadrupole-Orbitrap (or equivalent) would be used for accurate mass
measurements.

« lonization Method: Electrospray ionization (ESI) in positive ion mode would be the preferred
method.
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o Sample Introduction: The sample, dissolved in a suitable solvent like methanol or
acetonitrile, would be introduced into the mass spectrometer via direct infusion using a
syringe pump at a flow rate of 5-10 pL/min.

o Data Acquisition: The mass spectrum would be acquired over a mass-to-charge (m/z) range
of 50-500. For structural confirmation, tandem mass spectrometry (MS/MS) would be
performed on the protonated molecular ion ([M+H]*) to obtain fragmentation patterns.

o Data Analysis: The acquired data would be processed to determine the exact mass of the
molecular ion and to identify the characteristic fragment ions.

Logical Workflow for Structural Elucidation

The process of confirming the structure of a novel compound like 2-lsopropoxy-N-(3-
isopropoxybenzyl)aniline follows a logical progression.

Synthesis of Target Compound

Gurification (e.g., Chromatographyg

Mass Spectrometry (MS)
Determine Molecular Weight

Infrared (IR) Spectroscopy NMR Spectroscopy (*H, 3C, COSY, HSQC)
Identify Functional Groups Determine Connectivity and Structure

Structural Confirmation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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